2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridine ring substituted with bromophenyl, carbamoylmethyl, and sulfanyl groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Sulfanylation: The sulfanyl group can be introduced by reacting the intermediate with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical transformations.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It can be explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In material science, the compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating biological pathways. The bromophenyl and carbamoyl groups can play crucial roles in binding to target proteins, while the sulfanyl group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(4-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE
- 2-({[(4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE
Uniqueness
The presence of the bromophenyl group in 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(4-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE provides unique reactivity compared to its chloro or fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct chemical behaviors and biological activities.
Properties
Molecular Formula |
C23H22BrN3O2S |
---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22BrN3O2S/c1-14-4-8-19(9-5-14)27-22(29)21-15(2)12-16(3)25-23(21)30-13-20(28)26-18-10-6-17(24)7-11-18/h4-12H,13H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
QDGLDGLXQDAXSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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